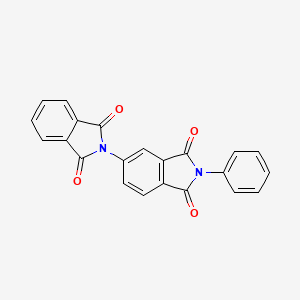![molecular formula C16H18N2O4S B5007316 N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MMB or MMB-2201, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. MMB-2201 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body.
Mécanisme D'action
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily expressed in the central nervous system and immune cells, respectively. Activation of these receptors by MMB-2201 leads to a range of physiological effects, including analgesia, sedation, and immune modulation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a range of biochemical and physiological effects in both animal and human studies. It has been shown to produce analgesia and sedation in animal models, and to modulate immune function by reducing inflammation and oxidative stress. MMB-2201 has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
MMB-2201 has several advantages for use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which makes it an effective tool for studying the endocannabinoid system. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. MMB-2201 is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the human body. It also has potential toxicity and may produce adverse effects in animal models.
Orientations Futures
There are several future directions for research on MMB-2201. One area of interest is the development of new treatments for medical conditions such as chronic pain and inflammation. MMB-2201 has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is needed to better understand the mechanisms of action of MMB-2201 and its potential therapeutic applications. Additionally, studies on the toxicity and safety of MMB-2201 are needed to ensure its safe use in scientific research.
Méthodes De Synthèse
The synthesis of MMB-2201 involves the reaction of 2-[(methylsulfonyl)amino]benzoic acid with 2-methoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to yield MMB-2201. The purity of the compound can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
MMB-2201 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite, and immune function. MMB-2201 has been used to study the role of the endocannabinoid system in these processes and to develop new treatments for a range of medical conditions.
Propriétés
IUPAC Name |
2-(methanesulfonamido)-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-8-9-15(22-2)14(10-11)17-16(19)12-6-4-5-7-13(12)18-23(3,20)21/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLLFPHHYCWJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dibromo-N-{4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B5007233.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5007237.png)

![5-[(2-chloro-4-fluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B5007250.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)
![2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanone](/img/structure/B5007291.png)

![N-(dicyclopropylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5007300.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5007310.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5007311.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5007322.png)
